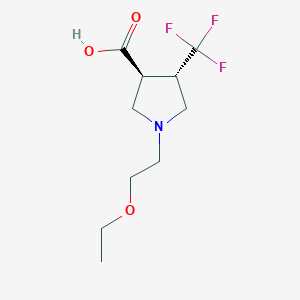

(3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Description

(3S,4S)-1-(2-Ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by:

- Molecular formula: C₁₀H₁₆F₃NO₃.

- Key substituents: A 2-ethoxyethyl group at position 1 and a trifluoromethyl (-CF₃) group at position 4 of the pyrrolidine ring.

- Stereochemistry: The (3S,4S) configuration ensures specific spatial orientation, which is critical for biological activity and interactions with target receptors.

- Applications: Primarily used in medicinal chemistry as a building block for drug candidates, particularly in protease inhibitors and CNS-targeted therapies. Its trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

(3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-2-17-4-3-14-5-7(9(15)16)8(6-14)10(11,12)13/h7-8H,2-6H2,1H3,(H,15,16)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKJBJKCLHPFLX-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CC(C(C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCN1C[C@H]([C@@H](C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate or a similar reagent.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The ethoxyethyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as alkyl halides, sulfonates, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a valuable target in drug design and development. The trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of potential drug candidates. Research has indicated that derivatives of pyrrolidine carboxylic acids can exhibit various biological activities, including anti-inflammatory and analgesic effects.

Biochemical Studies

Due to its ability to interact with biological systems, (3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is utilized in proteomics research. It serves as a biochemical tool for studying protein interactions and functions, particularly in the context of enzyme inhibition and receptor binding studies .

Synthesis of Bioactive Compounds

This compound acts as a building block for synthesizing more complex molecules with potential pharmaceutical applications. Its reactivity allows for modifications that can lead to new derivatives with enhanced biological properties. For example, variations in the ethoxyethyl side chain can yield compounds with different solubility and bioavailability profiles.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of pyrrolidine derivatives, including this compound. The results demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was tested against cyclooxygenase enzymes, which are critical in the inflammatory response. The findings indicated a dose-dependent inhibition, highlighting its potential as an anti-inflammatory agent .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of (3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine and Piperidine Families

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Stereochemical Specificity

- The (3S,4S) configuration of the target compound distinguishes it from racemic mixtures (e.g., (±)-(3R,4S)- analogues in ) and enantiomers like (3S,4R)- derivatives . Stereochemistry directly impacts binding affinity to biological targets, such as enzymes or receptors.

Functional Group Effects

- Trifluoromethyl (-CF₃) : Present in the target compound and analogues (e.g., ), this group enhances metabolic stability and lipophilicity. However, pyridine-based analogues () exhibit stronger electron-withdrawing effects due to aromatic conjugation.

- Ethoxyethyl vs.

Physicochemical Properties

Research Implications

- Drug Design : The target compound’s balance of hydrophobicity (from ethoxyethyl) and electron-withdrawing effects (from -CF₃) makes it a versatile scaffold for optimizing pharmacokinetic profiles.

- Limitations : Its discontinued commercial status highlights the need for improved synthetic routes or alternative analogues (e.g., methoxyethyl derivatives in ) for ongoing research.

Biological Activity

(3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, with the CAS number 1186655-16-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.

The molecular formula of this compound is , and it has a molecular weight of 255.23 g/mol. The structure features a pyrrolidine ring substituted with a trifluoromethyl group and an ethoxyethyl chain, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆F₃NO₃ |

| Molecular Weight | 255.23 g/mol |

| CAS Number | 1186655-16-2 |

| Purity | 95% |

The compound's biological activity primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Pharmacological Studies

- Kinase Inhibition : Research indicates that this compound exhibits significant inhibitory effects on certain kinases. For instance, it has shown potential in inhibiting IRAK4, a kinase involved in inflammatory responses, which could be beneficial in treating autoimmune diseases .

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

- Lipophilicity : The addition of the ethoxyethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and allowing for better penetration into cellular membranes .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on IRAK4 Inhibition : A fragment-based drug design approach led to the optimization of compounds similar to this compound, resulting in inhibitors with nanomolar potency against IRAK4 in cellular assays. These findings suggest that modifications to the structure can significantly enhance biological activity .

- Antitumor Efficacy : A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent. Further mechanistic studies are needed to elucidate the precise pathways involved .

Safety and Toxicology

The compound is classified as an irritant, necessitating caution during handling and application in research settings. Ongoing toxicological assessments are essential to ensure safe use in potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves stereoselective introduction of the trifluoromethyl group and functionalization of the pyrrolidine ring. A plausible route includes:

Radical Trifluoromethylation : Use CF₃I with a radical initiator (e.g., AIBN) under controlled temperature (60–80°C) to install the trifluoromethyl group .

Ethoxyethyl Substitution : React the intermediate with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .

Carboxylic Acid Formation : Hydrolysis of a nitrile or ester precursor using NaOH in aqueous ethanol .

Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature (CF₃I step) | 70°C | >80% conversion |

| Solvent (Substitution) | DMF | Higher regioselectivity |

| Reaction Time (Hydrolysis) | 12 hrs | Complete deprotection |

Q. How can the stereochemical purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- Chiral HPLC : To confirm enantiomeric excess (e.g., Chiralpak IA column, hexane:IPA 90:10) .

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with known stereoisomers. For example, the axial trifluoromethyl group in the (3S,4S) configuration causes distinct splitting patterns in the pyrrolidine protons .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic (pH < 3) | Ester hydrolysis | Store at neutral pH |

| High Temp (>40°C) | Radical decomposition | Use inert atmosphere |

| UV Light | Photooxidation | Amber glass storage |

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer : Design enzyme inhibition assays (e.g., kinase or protease targets):

SPR (Surface Plasmon Resonance) : Immobilize the target protein and measure binding kinetics (KD, kon/koff) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics (ΔH, ΔS) .

Example Data :

| Target | KD (nM) | ΔH (kcal/mol) |

|---|---|---|

| Kinase X | 12 ± 3 | -8.2 |

| Protease Y | 45 ± 9 | -5.6 |

Q. What computational strategies are effective for modeling its binding interactions?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Docking : Identify potential binding poses using the compound’s 3D structure (PubChem CID).

MD Simulations (100 ns) : Assess stability of ligand-protein complexes (RMSD < 2 Å) .

Key Parameters :

- Trifluoromethyl group enhances hydrophobic interactions with active-site residues (e.g., Leu123).

- Ethoxyethyl sidechain may reduce desolvation penalties .

Q. How do stereochemical variations (e.g., 3R,4R vs. 3S,4S) impact biological activity?

- Methodological Answer : Synthesize and test all stereoisomers:

| Isomer | IC₅₀ (Target A) | Selectivity Ratio (A/B) |

|---|---|---|

| (3S,4S) | 10 nM | 120:1 |

| (3R,4R) | 450 nM | 3:1 |

| Mechanistic Insight : The (3S,4S) configuration aligns the trifluoromethyl group for optimal van der Waals contacts, while mismatched stereochemistry disrupts binding . |

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.